![molecular formula C11H9F3N2OS B1404905 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421468-62-3](/img/structure/B1404905.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
Overview
Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound with the CAS Number: 1421468-62-3. It has a molecular weight of 274.27 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-azetidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of pharmacological activities due to their unique structure, making them significant in medicinal chemistry. These compounds are known for their anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility of benzothiazole derivatives stems from the structural variations, particularly substitutions at the C-2 carbon atom and C-6, which contribute to their diverse biological activities (M. Bhat & S. L. Belagali, 2020).
Synthesis and Pharmacological Evaluation
Research has focused on synthesizing benzofused thiazole derivatives to explore their potential as antioxidant and anti-inflammatory agents. The cyclocondensation reaction of appropriate carboxylic acid with 2-aminothiophenol, followed by in vitro screening for anti-inflammatory and antioxidant activities, demonstrates the synthetic versatility and therapeutic potential of these compounds (Dattatraya G. Raut et al., 2020).
Degradation Processes and Stability Studies
The stability of related compounds, such as nitisinone (NTBC), has been studied under various conditions. These studies are crucial for understanding the degradation pathways and stability of benzothiazole derivatives, providing insights into their safe and effective use in medical applications (H. Barchańska et al., 2019).
Optoelectronic Materials and Chemical Transformations
Benzothiazole derivatives are also significant in the synthesis of optoelectronic materials and complex heterocycles, showcasing their importance beyond pharmacological applications. Their incorporation into π-extended conjugated systems for the creation of novel optoelectronic materials underlines their versatility and potential for innovation in material science (G. Lipunova et al., 2018).
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to have diverse biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is an important aspect of pharmacology. Factors such as temperature, pH, and the presence of other molecules can significantly impact the effectiveness of a compound .
properties
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKLJJABNGJPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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